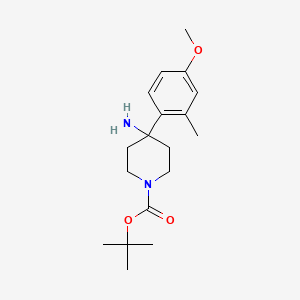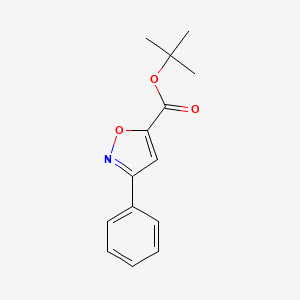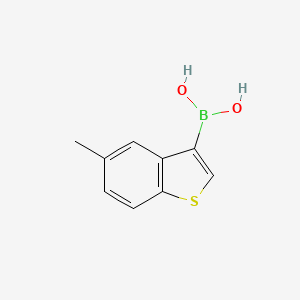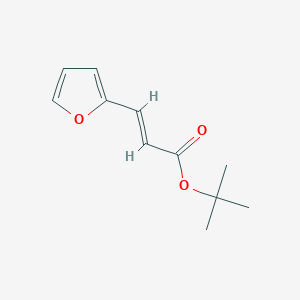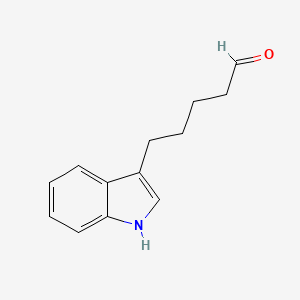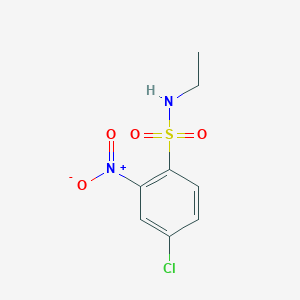
4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Méthodes De Préparation
The synthesis of 4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the nitration of 4-chlorobenzene, followed by sulfonation and subsequent reaction with ethylamine. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and chlorosulfonic acid for sulfonation. The final step involves the reaction with ethylamine under controlled temperature and pressure conditions .
Analyse Des Réactions Chimiques
4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium hydroxide or other strong bases.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution
Applications De Recherche Scientifique
4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further research in antibacterial drug development.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparaison Avec Des Composés Similaires
4-Chloro-N-ethyl-2-nitrobenzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
4-Chloro-2-ethyl-1-nitrobenzene: Similar in structure but lacks the sulfonamide group.
4-Chloronitrobenzene: Contains a nitro group and a chlorine atom but lacks the ethyl and sulfonamide groups.
4-Chloro-N-methyl-3-nitrobenzene-1-sulfonamide: Similar but with a methyl group instead of an ethyl group
These comparisons highlight the unique structural features of this compound, particularly the presence of both the nitro and sulfonamide groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
89840-87-9 |
|---|---|
Formule moléculaire |
C8H9ClN2O4S |
Poids moléculaire |
264.69 g/mol |
Nom IUPAC |
4-chloro-N-ethyl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H9ClN2O4S/c1-2-10-16(14,15)8-4-3-6(9)5-7(8)11(12)13/h3-5,10H,2H2,1H3 |
Clé InChI |
QTPMCZYRXYDLMU-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




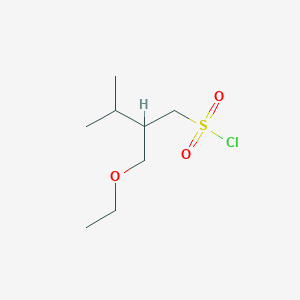
![2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615571.png)
![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)

